molecular formula C15H15NO2 B5717436 2-methoxy-N-(4-methylphenyl)benzamide CAS No. 27202-62-6

2-methoxy-N-(4-methylphenyl)benzamide

Cat. No.: B5717436
CAS No.: 27202-62-6
M. Wt: 241.28 g/mol
InChI Key: ZJUKUMNDELIRBT-UHFFFAOYSA-N
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Description

General Overview of Benzamide (B126) Chemistry and Significance in Academic Research

At its core, a benzamide consists of a benzoic acid derivative where the hydroxyl group of the carboxylic acid is replaced by an amine. The reactivity and properties of the benzamide can be finely tuned by introducing different chemical groups onto the benzene (B151609) ring or the nitrogen atom of the amide. This structural adaptability makes them valuable scaffolds in drug discovery and development. mdpi.com Amides, in general, are fundamental building blocks in biological systems, most notably as the peptide bonds that link amino acids to form proteins. nih.gov In synthetic organic chemistry, the amide bond formation is a crucial and frequently employed reaction. nih.gov

The significance of substituted benzamides in academic research is underscored by their diverse biological activities. Numerous studies have explored their potential as therapeutic agents, with research highlighting their utility as enzyme inhibitors and receptor modulators. mdpi.com For instance, certain benzamide derivatives have been investigated for their roles as acetylcholinesterase (AChE) and β-secretase (BACE1) inhibitors, which are key targets in the study of Alzheimer's disease. mdpi.com The ability to systematically modify the substituents on the benzamide structure allows researchers to conduct detailed structure-activity relationship (SAR) studies, which are crucial for optimizing the efficacy and selectivity of potential drug candidates.

Historical Context and Evolution of Research on 2-methoxy-N-(4-methylphenyl)benzamide

While a detailed historical timeline exclusively for this compound is not extensively documented in seminal, standalone publications, its emergence can be contextualized within the broader and ongoing exploration of substituted benzamides. The synthesis of N-substituted benzamides, such as N-(4-methylphenyl)benzamide, has been a fundamental practice in organic chemistry for many years, with established methods like the reaction of a substituted aniline (B41778) (p-toluidine) with benzoyl chloride. prepchem.com

The specific compound, this compound, with its CAS number 27202-62-6, has appeared in various chemical databases and is available from commercial suppliers, indicating its use in research and development. nih.gov Its synthesis can be achieved through the reaction of 2-methoxybenzoyl chloride with p-toluidine (B81030). The presence of the methoxy (B1213986) group at the ortho position and the methyl group at the para position of the respective phenyl rings are key structural features that influence its chemical and physical properties.

A search of the Cambridge Structural Database reveals crystallographic studies of closely related compounds, such as 2,3-dimethoxy-N-(4-methylphenyl)benzamide. nih.gov These studies provide valuable insights into the conformational preferences and intermolecular interactions of such molecules, which are critical for understanding their behavior at a molecular level. The investigation of such analogs contributes to a cumulative understanding that indirectly informs the study of this compound itself.

Current Research Frontiers and Unaddressed Questions Pertaining to this compound

Current research on substituted benzamides is vibrant and multifaceted, with a continuous search for novel compounds with enhanced biological activities and unique material properties. For this compound, several research avenues can be identified based on the activities of structurally similar compounds.

One major frontier is the exploration of its potential as a bioactive molecule. For example, studies on other benzamide derivatives have shown that the nature and position of substituents on the phenyl rings can dramatically influence their affinity and selectivity for biological targets, such as the sigma-2 receptor, which is implicated in tumor progression. nih.gov The electron-donating nature of the methoxy group in this compound could be a key determinant of its biological activity profile.

Furthermore, the field of materials science presents another promising area of investigation. The crystalline structure and potential for hydrogen bonding in benzamides make them interesting candidates for the development of new materials with specific optical or electronic properties.

Despite the existing knowledge, several questions regarding this compound remain unaddressed. A comprehensive biological screening of this specific compound against a wide range of pharmacological targets is yet to be reported. Its potential as an inhibitor of enzymes relevant to various diseases, or as a modulator of specific receptors, remains largely unexplored. Moreover, a detailed investigation into its solid-state properties, including polymorphism and co-crystallization potential, could reveal novel applications in materials science. The development of more efficient and environmentally friendly synthesis methods for this and related compounds also constitutes an ongoing research interest.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C15H15NO2PubChem nih.gov
Molecular Weight 241.28 g/mol PubChem nih.gov
IUPAC Name This compoundPubChem nih.gov
CAS Number 27202-62-6PubChem nih.gov
Synonyms 2-Methoxy-N-(p-tolyl)benzamide, 2-MMBPubChem nih.gov
XLogP3 3.9PubChem nih.gov
Hydrogen Bond Donor Count 1PubChem nih.gov
Hydrogen Bond Acceptor Count 2PubChem nih.gov
Rotatable Bond Count 3PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-7-9-12(10-8-11)16-15(17)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUKUMNDELIRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27202-62-6
Record name 27202-62-6
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Synthetic Methodologies for 2 Methoxy N 4 Methylphenyl Benzamide and Its Derivatives

Classical Amidation Reactions and Reagent Systems

Traditional methods for amide bond formation have been widely applied to the synthesis of N-arylbenzamides. These methods are characterized by their reliability and well-understood mechanisms.

One of the most fundamental and widely used methods for synthesizing amides is the reaction between an amine and an acid chloride. organic-chemistry.orgjk-sci.com In the context of 2-methoxy-N-(4-methylphenyl)benzamide, this involves the reaction of 2-methoxybenzoyl chloride with 4-methylphenylamine (p-toluidine). This reaction, often performed under Schotten-Baumann conditions, is a condensation reaction where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. organic-chemistry.orgwikipedia.org

The reaction typically proceeds by the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. chemistnotes.com This intermediate then collapses, expelling a chloride ion to form the amide. To drive the reaction to completion, a base is typically added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. organic-chemistry.orgbyjus.com Common bases used include aqueous sodium hydroxide (B78521) or tertiary amines like triethylamine (B128534) or pyridine (B92270) in a biphasic or aprotic solvent system. jk-sci.comwikipedia.orgchemicalbook.com The use of an aqueous basic solution in a two-phase system is characteristic of the Schotten-Baumann reaction conditions. wikipedia.org

A general procedure involves dissolving p-toluidine (B81030) in a suitable solvent, often with a base, and then gradually adding 2-methoxybenzoyl chloride. chemicalbook.comprepchem.com The reaction is often vigorous and may require cooling. After the reaction is complete, the product, this compound, typically precipitates and can be purified by recrystallization. prepchem.com

Table 1: Key Features of Acid Chloride-Amine Condensation

Feature Description
Reactants 2-methoxybenzoyl chloride, 4-methylphenylamine (p-toluidine)
Reaction Type Nucleophilic Acyl Substitution
Key Conditions Presence of a base (e.g., NaOH, Et₃N, Pyridine) to neutralize HCl byproduct. jk-sci.combyjus.com
Named Reaction Schotten-Baumann Reaction wikipedia.org
Advantages High yields, relatively fast reaction, readily available starting materials.

| Disadvantages | The acid chloride is moisture-sensitive and can be corrosive. |

Carbodiimides are a class of reagents that facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to first prepare an acid chloride. The most common carbodiimides used in organic synthesis are dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.com These are considered "zero-length" crosslinkers as no part of the reagent is incorporated into the final amide product. thermofisher.com

The mechanism involves the activation of the carboxylic acid (2-methoxybenzoic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. thermofisher.comwikipedia.orgtaylorandfrancis.com This intermediate is then susceptible to nucleophilic attack by the amine (p-toluidine), leading to the formation of the desired amide, this compound, and a urea (B33335) byproduct (dicyclohexylurea or an EDC-derived urea). thermofisher.comwikipedia.org

A significant challenge in carbodiimide chemistry is the potential for side reactions. The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common impurity and can be difficult to remove. wikipedia.org To mitigate this and also to reduce racemization when dealing with chiral carboxylic acids, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. researchgate.netbachem.comnih.gov HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions but still highly reactive towards amines. peptide.com EDC is often preferred in aqueous-based syntheses because its urea byproduct is water-soluble and can be easily removed by extraction. thermofisher.comnih.gov

Table 2: Comparison of Common Carbodiimide Coupling Agents

Reagent Structure Byproduct Solubility Key Applications
DCC (N,N'-Dicyclohexylcarbodiimide) C₆H₁₁-N=C=N-C₆H₁₁ Insoluble in most organic solvents Solution-phase synthesis thermofisher.compeptide.com

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | CH₃CH₂-N=C=N-(CH₂)₃-N(CH₃)₂ | Water-soluble | Aqueous-phase synthesis, bioconjugation thermofisher.comnih.govnih.gov |

Beyond carbodiimides, a variety of other coupling reagents have been developed to promote amide bond formation, often offering higher yields, faster reaction times, and reduced side reactions, particularly for sterically hindered substrates. These reagents are broadly categorized into phosphonium (B103445) and aminium/uronium salts.

Phosphonium-based reagents, such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), activate carboxylic acids by forming active esters. sigmaaldrich.comluxembourg-bio.com PyBOP is often favored over BOP because the latter produces the carcinogenic byproduct HMPA. luxembourg-bio.com

Aminium/uronium-based reagents are also highly effective. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are prominent examples. peptide.comsigmaaldrich.com HATU is generally more reactive than HBTU, which is attributed to the electronic properties of the 7-azabenzotriazole core, and is particularly effective for difficult couplings. bachem.comsigmaaldrich.com More recent developments include COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which is reported to be a highly efficient and safer alternative to benzotriazole-based reagents. peptide.comresearchgate.net

These reagents are used to couple 2-methoxybenzoic acid with p-toluidine in a one-pot procedure, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize the acid formed during the reaction. researchgate.net

Modern and Sustainable Synthetic Strategies

Recent advances in organic synthesis have focused on developing more efficient, atom-economical, and environmentally friendly methods for amide bond formation.

Transition metal catalysis offers powerful alternatives to classical methods for forming C-N bonds. researchgate.net Palladium- and copper-catalyzed reactions, in particular, have been developed for the amidation of aryl halides or the direct coupling of carboxylic acids with amines. capes.gov.brscispace.com

For the synthesis of this compound, a palladium-catalyzed approach could involve the coupling of an aryl halide (e.g., 2-methoxy-iodobenzene) with p-toluidine in the presence of carbon monoxide (a process known as aminocarbonylation) or the coupling of 2-methoxybenzoic acid derivatives. The Buchwald-Hartwig amination is a well-established palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides/triflates and amines. capes.gov.brresearchgate.net Similarly, copper-catalyzed Ullmann condensation provides another route for N-arylation. researchgate.net These catalytic methods can offer high yields under mild conditions and tolerate a wide range of functional groups. researchgate.netnih.gov Nickel-catalyzed systems have also emerged as a cost-effective and efficient means to achieve asymmetric synthesis of related α-arylbenzamides. researchgate.netuzh.ch

The application of microwave irradiation has revolutionized many areas of organic synthesis by dramatically reducing reaction times, often from hours to minutes, and improving yields. rasayanjournal.co.inresearchgate.net Microwave heating is efficient because it directly heats the reactants and solvent, leading to rapid temperature increases. jocpr.com

The synthesis of N-substituted benzamides, including potentially this compound, has been successfully achieved under microwave irradiation. researchgate.net These reactions can be performed with or without a solvent. Solvent-free, or solid-state, reactions are particularly attractive from a green chemistry perspective as they minimize waste. researchgate.net For example, the reaction of benzoylthioureas with an iodine-alumina catalyst under solvent-free microwave irradiation has been shown to produce N-substituted benzamides in good yields. researchgate.net Such methods offer significant advantages in terms of operational simplicity, speed, and environmental impact. rasayanjournal.co.inresearchgate.net

Table 3: Summary of Synthetic Approaches

Methodology Reactants Reagents/Catalysts Key Features
Acid Chloride-Amine Condensation 2-methoxybenzoyl chloride, p-toluidine Base (e.g., NaOH, Et₃N) Robust, high-yielding, traditional method. organic-chemistry.orgchemistnotes.com
Carbodiimide Coupling 2-methoxybenzoic acid, p-toluidine DCC or EDC, often with HOBt Direct conversion from carboxylic acid, avoids acid chloride. thermofisher.comtaylorandfrancis.com
Other Activating Agents 2-methoxybenzoic acid, p-toluidine HATU, PyBOP, COMU High efficiency for difficult couplings, reduced side reactions. peptide.comsigmaaldrich.com
Transition Metal Catalysis Aryl halide/acid, p-toluidine Pd, Cu, or Ni catalysts Modern, versatile, can be highly selective. researchgate.netcapes.gov.brresearchgate.net

| Microwave-Assisted Synthesis | Various | Can be used with other methods | Drastically reduced reaction times, often higher yields. rasayanjournal.co.inresearchgate.net |

Multi-Component Reactions for this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. beilstein-journals.org These reactions are advantageous for their high atom economy, step efficiency, and ability to rapidly generate diverse molecular libraries. beilstein-journals.org For the synthesis of N-aryl benzamide (B126) scaffolds like this compound, the Passerini and Ugi reactions are the most prominent MCRs. beilstein-journals.orgnih.govresearchgate.net

The Passerini three-component reaction (P-3CR) typically involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org To generate a scaffold related to this compound, one could envision a pathway where 2-methoxybenzoic acid, an appropriate aldehyde, and 4-methylphenyl isocyanide react. The reaction is generally favored in aprotic solvents and at high concentrations of reactants. organic-chemistry.org While the direct product is an α-acyloxy amide, subsequent modifications could potentially lead to the desired benzamide. The Passerini reaction is known for its tolerance of a wide variety of functional groups, which is a key aspect of its chemoselectivity. wikipedia.org

The Ugi four-component reaction (U-4CR) is another powerful tool for creating peptide-like structures. beilstein-journals.org It combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to yield an α-acylamino amide. nih.gov For the target scaffold, a potential U-4CR could involve 2-methoxybenzoic acid (the acid component) and p-toluidine (the amine component), along with a suitable aldehyde and isocyanide. The Ugi reaction is generally favored in polar protic solvents like methanol (B129727) or ethanol (B145695). beilstein-journals.org The versatility of the Ugi reaction allows for the synthesis of diverse libraries of compounds by varying each of the four components. youtube.com

Below is a table summarizing how these MCRs could be adapted to synthesize benzamide-type structures.

Reaction Components for a Benzamide-like Scaffold Typical Solvents Key Product Type
Passerini (P-3CR)Carboxylic Acid (e.g., 2-methoxybenzoic acid), Carbonyl Compound, Isocyanide (e.g., 4-methylphenyl isocyanide)Aprotic (e.g., Toluene) organic-chemistry.orgα-Acyloxy amide wikipedia.orgorganic-chemistry.org
Ugi (U-4CR)Carboxylic Acid (e.g., 2-methoxybenzoic acid), Amine (e.g., p-toluidine), Carbonyl Compound, IsocyanidePolar Protic (e.g., Methanol) beilstein-journals.orgα-Acylamino amide nih.gov

Chemo-, Regio-, and Stereoselectivity Control in this compound Formation

Controlling selectivity is paramount in chemical synthesis to ensure the desired product is formed with high purity and yield.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the context of synthesizing this compound, a key challenge is to ensure the amide bond forms specifically between the carboxylic acid (or its activated derivative) and the amine, without unwanted side reactions involving the methoxy (B1213986) or methyl groups. Multi-component reactions like the Passerini and Ugi reactions exhibit high functional group tolerance, which is a testament to their inherent chemoselectivity. wikipedia.org In more traditional syntheses, such as the Schotten-Baumann reaction between an acyl chloride and an amine, the high reactivity of the acyl chloride towards the amine ensures high chemoselectivity. prepchem.com

Regioselectivity: This concerns the specific orientation of bond formation. For the target molecule, it is crucial that the amide linkage forms between the carbonyl carbon of the 2-methoxybenzoyl group and the nitrogen atom of p-toluidine. In nickel-catalyzed hydroarylation reactions of vinyl amides, aryl groups can be introduced regioselectively at the internal position of the olefin, demonstrating precise control over bond formation. uzh.chnih.gov Similarly, theoretical studies on cycloaddition reactions aim to predict and understand the electronic factors that govern which regioisomer is preferentially formed. nih.gov

Stereoselectivity: This relates to the three-dimensional arrangement of the product. The specific molecule this compound is not chiral and does not have stereocenters. However, the principles of stereocontrol are vital in the synthesis of related, more complex benzamides. For instance, some substituted benzamides can exist as atropisomers (stereoisomers arising from restricted rotation around a single bond). Peptide-catalyzed bromination has been used for the enantioselective synthesis of such atropisomeric benzamides. nih.gov Furthermore, nickel-catalyzed asymmetric synthesis methods have been developed to produce enantioenriched α-arylbenzamides, where a new stereocenter is created with high selectivity using a chiral ligand. uzh.chnih.gov

The table below summarizes key aspects of selectivity control in benzamide synthesis.

Selectivity Type Challenge for this compound Control Strategies
Chemoselectivity Preferential amide bond formation over reactions at methoxy or methyl groups.Use of highly convergent MCRs wikipedia.org; Activation of the carboxylic acid (e.g., as an acyl chloride). prepchem.com
Regioselectivity Ensuring N-C(O) bond formation between the correct atoms.Inherent mechanism of amidation reactions; Use of directing groups or specific catalysts in more complex syntheses. uzh.chnih.gov
Stereoselectivity Not applicable to the target molecule, but relevant for derivatives.Use of chiral catalysts or auxiliaries for asymmetric synthesis of related compounds. uzh.chnih.govnih.gov

Purification and Isolation Techniques for Synthetic this compound Products

After the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and by-products. For solid compounds like this compound, a combination of techniques is typically employed.

Crystallization: Recrystallization is a primary and highly effective method for purifying solid amides. researchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. The desired compound crystallizes out in a purer form, while impurities remain in the solvent. For a related compound, N-(4-methoxy-2-methyl-phenyl)benzamide, recrystallization from toluene (B28343) was used to obtain the pure solid. chemicalbook.com Other common solvents for recrystallizing amides include ethanol and acetonitrile (B52724). prepchem.comresearchgate.net

Washing and Extraction: Before recrystallization, a preliminary purification is often done by washing the reaction mixture. For a standard synthesis of N-(4-methylphenyl)benzamide, the process involves pouring the reaction mixture into water to precipitate the crude product. prepchem.com This is often followed by filtration and washing with aqueous solutions to remove acidic or basic impurities. For example, washing with an aqueous sodium bicarbonate (NaHCO₃) solution removes acidic impurities like unreacted 2-methoxybenzoic acid, while washing with a dilute acid solution (e.g., HCl) removes basic impurities like unreacted p-toluidine. chemicalbook.com

Chromatography: When crystallization is insufficient or for purifying non-crystalline products, chromatographic techniques are essential. biotage.com

Flash Chromatography: This is a rapid form of column chromatography used for preparative separation of compounds. biotage.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reversed-phase (RP) setup, is a powerful analytical and preparative tool. For benzamides, a common mobile phase consists of a mixture of acetonitrile and water, sometimes with an acid modifier like phosphoric acid or formic acid. sielc.com The nonpolar nature of the C18 stationary phase in RP-HPLC effectively separates benzamides based on their hydrophobicity. nih.gov

The general purification workflow for a solid benzamide product is outlined in the table below.

Purification Step Technique Purpose Example Reagents/Solvents
1. Initial Workup Filtration & Aqueous WashingRemoval of water-soluble impurities, excess acids/bases.Water, aq. NaHCO₃, aq. HCl. chemicalbook.com
2. Bulk Purification RecrystallizationHigh-purity isolation of the solid product.Toluene, chemicalbook.com Ethanol, prepchem.com Acetonitrile. researchgate.net
3. High-Purity Separation Chromatography (Flash, HPLC)Separation of closely related impurities or when crystallization fails.Silica Gel (Flash); C18 Column (RP-HPLC) with Acetonitrile/Water mobile phase. biotage.comsielc.com

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy N 4 Methylphenyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, within the molecule. The chemical shifts, signal multiplicities, and coupling constants offer a wealth of information for elucidating the molecular structure.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The protons on the 4-methylphenyl ring are expected to appear as two doublets due to their ortho-coupling. The protons ortho to the methyl group (and meta to the amide nitrogen) would likely resonate at a slightly different chemical shift than the protons meta to the methyl group (and ortho to the amide nitrogen). The aromatic protons on the 2-methoxybenzoyl ring will exhibit more complex splitting patterns due to the presence of both the methoxy (B1213986) and the amide groups. The proton ortho to the amide carbonyl will be the most deshielded.

The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methoxy group protons (-OCH₃) will present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The methyl group protons (-CH₃) on the p-tolyl ring will also appear as a singlet, but at a higher field (lower ppm) compared to the methoxy protons.

Predicted ¹H NMR Data for 2-methoxy-N-(4-methylphenyl)benzamide

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Amide N-H8.0 - 9.5br s-
Aromatic (2-methoxybenzoyl)6.9 - 8.2m-
Aromatic (4-methylphenyl)7.1 - 7.6m-
Methoxy (-OCH₃)~3.9s-
Methyl (-CH₃)~2.3s-

Note: This is a predicted table based on analogous compounds and general NMR principles.

¹³C NMR Spectral Interpretation and Quaternary Carbon Analysis

The ¹³C NMR spectrum of this compound has been reported and provides crucial information about the carbon skeleton of the molecule. nih.gov The spectrum displays signals for all 15 carbon atoms, including the quaternary carbons which are not directly observed in the ¹H NMR spectrum.

The carbonyl carbon of the amide group is characteristically found at a low field (high ppm value), typically in the range of 165-170 ppm. The aromatic carbons attached to the oxygen of the methoxy group and the nitrogen of the amide group will also be significantly deshielded. The quaternary carbons of the two aromatic rings can be identified by their lack of a directly attached proton, which can be confirmed using DEPT (Distortionless Enhancement by Polarization Transfer) experiments. The methoxy carbon will appear as a distinct signal around 55-60 ppm, while the methyl carbon of the tolyl group will be observed at a much higher field, typically around 20-25 ppm.

¹³C NMR Data for this compound

Carbon Chemical Shift (ppm)
C=O (Amide)~164.7
Aromatic C-O~157.3
Aromatic C-N~135.6
Aromatic C-C (quaternary)~134.2
Aromatic CH111.4 - 132.5
Methoxy (-OCH₃)~55.9
Methyl (-CH₃)~20.9

Source: SpectraBase nih.gov

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Full Assignment

To achieve a complete and unambiguous assignment of all ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons within the same spin system. For instance, the correlations between the aromatic protons on both rings would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for linking the different fragments of the molecule together. For example, correlations would be expected between the amide proton and the carbonyl carbon, as well as with the carbons of the 4-methylphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule, for instance, by observing the through-space interaction between the methoxy protons and the adjacent aromatic proton.

Vibrational Spectroscopy (FT-IR and Raman) Characterization

Amide Carbonyl and N-H Stretching Frequencies Analysis

The FT-IR spectrum of this compound in the vapor phase shows characteristic absorption bands for the amide group. nih.gov The N-H stretching vibration is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding. In a related compound, 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, the N-H stretch was observed at 3311 cm⁻¹. nih.gov

The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic bands in the IR spectrum of amides. For this compound, this band is observed around 1689 cm⁻¹. nih.gov The position of this band can be affected by the electronic effects of the substituents and by hydrogen bonding. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is expected in the region of 1510-1550 cm⁻¹.

Aromatic and Alkyl Group Vibrations

The FT-IR and Raman spectra also provide information about the aromatic and alkyl moieties of the molecule. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1450-1600 cm⁻¹ region.

The methoxy group has characteristic C-O stretching vibrations, which are expected to appear in the fingerprint region of the spectrum, typically around 1250 cm⁻¹ (asymmetric stretching) and 1030 cm⁻¹ (symmetric stretching). The methyl group's C-H stretching and bending vibrations will also be present. The asymmetric and symmetric C-H stretching vibrations of the methyl group are expected in the 2950-2990 cm⁻¹ and 2860-2890 cm⁻¹ regions, respectively.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways

High-resolution mass spectrometry provides the precise mass of a molecule, allowing for the determination of its elemental formula. For this compound, the computed exact mass is 241.110278721 Da, corresponding to the molecular formula C₁₅H₁₅NO₂. nih.gov

The fragmentation of N-aryl benzamides in mass spectrometry typically follows predictable pathways, primarily involving the cleavage of the robust amide bond. The fragmentation cascade for this compound is initiated by the ionization of the molecule. A primary fragmentation step involves the cleavage of the C(O)-N bond. This heterolytic cleavage can result in two main resonance-stabilized cationic fragments.

One pathway leads to the formation of the 2-methoxybenzoyl cation (m/z 135.04), which can subsequently lose a carbon monoxide (CO) molecule to yield a 2-methoxyphenyl cation (m/z 107.05). Further fragmentation of this ion could involve the loss of a methyl radical (•CH₃) followed by CO, or the loss of formaldehyde (B43269) (CH₂O).

Alternatively, cleavage can generate a cation derived from the N-(4-methylphenyl)amine portion of the molecule. The most common fragmentation pathway for benzamides, however, involves the formation of the acylium ion as the most stable and thus abundant fragment.

A proposed fragmentation pathway is detailed below:

IonProposed Structurem/z (monoisotopic)
[M]⁺•[C₁₅H₁₅NO₂]⁺•241.11
Fragment 1[C₈H₇O₂]⁺ (2-methoxybenzoyl cation)135.04
Fragment 2[C₇H₇O]⁺ (2-methoxyphenyl cation)107.05
Fragment 3[C₇H₇N]⁺• (4-methylaniline radical cation)107.06

Single Crystal X-ray Diffraction Analysis of this compound

As of this writing, a complete single-crystal X-ray diffraction study for this compound is not available in the public domain, such as the Cambridge Structural Database (CSD). However, the structural characteristics can be inferred from closely related compounds, providing valuable insights into the expected molecular and supramolecular features. The analysis of 2,3-dimethoxy-N-(4-methylphenyl)benzamide, for instance, offers a strong comparative model. nih.gov

Molecular Conformation and Torsion Angles

The molecular conformation of N-aryl benzamides is largely defined by the torsion angles around the C(O)-N amide bond and the two C-C bonds connecting the amide group to the aromatic rings. The planarity of the amide group itself is a key feature. A critical conformational parameter is the dihedral angle between the planes of the 2-methoxybenzoyl group and the 4-methylphenyl group. In the related structure of 2,3-dimethoxy-N-(4-methylphenyl)benzamide, this angle is approximately 34.16°. nih.gov This significant twist is a result of steric hindrance between the ortho-substituents and the atoms of the amide bridge.

An intramolecular hydrogen bond between the amide N-H group and the oxygen of the ortho-methoxy group (N-H···O) is also expected. This interaction would create a six-membered pseudo-ring, significantly influencing the planarity and conformation of this portion of the molecule and restricting the rotation around the C(O)-Aryl bond.

ParameterExpected Value/Feature
Amide Bond ConformationTrans
Dihedral Angle (Benzoyl Ring vs. Aniline (B41778) Ring)Expected to be significant (>30°) due to steric hindrance from the ortho-methoxy group.
Intramolecular Hydrogen BondingLikely N-H···O(methoxy) interaction, forming an S(6) ring motif.

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of this compound are expected to be linked by intermolecular hydrogen bonds. The primary interaction would be the classic N-H···O=C hydrogen bond between the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule. This type of interaction typically organizes benzamide (B126) molecules into infinite chains or dimeric structures.

Beyond this primary hydrogen bond, weaker C-H···O and C-H···π interactions are also anticipated to play a role in stabilizing the crystal packing, creating a three-dimensional supramolecular architecture. The presence of two aromatic rings also suggests the possibility of π-π stacking interactions, where the phenyl rings of adjacent molecules align in a parallel or offset fashion.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The surface is mapped with properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside), allowing for the identification of contact regions.

For this compound, the Hirshfeld surface would likely show distinct red spots corresponding to the strong N-H···O=C intermolecular hydrogen bonds. The 2D fingerprint plot, which is a histogram of dᵢ versus dₑ, provides a quantitative summary of these interactions. Based on analyses of similar aromatic amides, the most significant contributions to the crystal packing are expected to come from H···H, C···H/H···C, and O···H/H···O contacts.

The expected distribution of contacts would be:

H···H contacts: Typically the largest contribution, representing van der Waals forces.

O···H/H···O contacts: Appearing as sharp "spikes" on the fingerprint plot, indicative of strong hydrogen bonding.

C···H/H···C contacts: Representing weaker C-H···π interactions.

Chiroptical Properties of Enantiomerically Pure this compound

The molecule this compound does not possess a traditional chiral center. However, the presence of an ortho-substituent on the benzoyl ring introduces the possibility of atropisomerism. acs.orgnih.gov Atropisomerism is a form of axial chirality that arises from hindered rotation (a high rotational energy barrier) around a single bond—in this case, potentially the Aryl-C(O) bond or the N-Aryl bond.

The steric bulk of the 2-methoxy group, combined with the planarity enforced by the amide group and potential intramolecular hydrogen bonding, could create a significant barrier to free rotation. acs.orgnsf.gov If this barrier is large enough to allow for the isolation of distinct, non-interconverting rotational isomers (enantiomers) at room temperature, the compound would be considered atropisomeric. baranlab.org

To date, no studies have been published that confirm the atropisomeric nature of this compound or report the resolution of its enantiomers. If enantiomerically pure samples were obtained, they would be expected to exhibit chiroptical properties, such as optical rotation (the rotation of plane-polarized light) and a distinct circular dichroism (CD) spectrum. The experimental verification of such properties would require the successful chiral separation of the putative atropisomers and subsequent analysis by polarimetry and CD spectroscopy.

Computational and Theoretical Investigations of 2 Methoxy N 4 Methylphenyl Benzamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's behavior.

Geometry Optimization and Vibrational Frequency Calculations

The initial step in a DFT study involves optimizing the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For 2-methoxy-N-(4-methylphenyl)benzamide, this would involve determining the bond lengths, bond angles, and dihedral angles between the methoxy-substituted benzene (B151609) ring and the N-(4-methylphenyl)amide group.

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions. For instance, studies on related benzaldehyde (B42025) derivatives have detailed the assignment of vibrational modes, including the torsional modes of methoxy (B1213986) groups. mdpi.com For this compound, key vibrational modes would include the N-H stretch, C=O stretch, C-N stretch, and various vibrations associated with the aromatic rings and the methoxy group. The C=O stretching vibration in benzamides is typically observed in the range of 1630-1680 cm⁻¹. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energies and Band Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

A theoretical study on N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide (B126) provided insights into the electronic properties of a related structure. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich aromatic rings, while the LUMO may be distributed over the benzoyl moiety.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to denote different potential regions: red indicates negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show the most negative potential around the carbonyl oxygen and the oxygen of the methoxy group, making these the primary sites for electrophilic interactions. researchgate.net The area around the amide hydrogen would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. researchgate.net

Reactivity Descriptors (e.g., Fukui functions)

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and Fukui functions, provide quantitative measures of a molecule's reactivity. Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

While specific Fukui function analyses for this compound are not available, studies on similar molecules demonstrate their utility. researchgate.net For the target compound, these calculations would pinpoint which atoms are most susceptible to different types of chemical reactions, complementing the qualitative predictions from MEP maps.

Molecular Dynamics (MD) Simulations of this compound Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational flexibility and dynamics of a molecule.

For this compound, MD simulations could be employed to explore its conformational landscape, identifying the different stable and metastable conformations and the energy barriers between them. This would be particularly interesting for understanding the rotational freedom around the amide bond and the bonds connecting the aromatic rings. A study on mercapto-benzamides utilized MD simulations to understand their interaction with biological targets. rsc.org Similarly, MD studies on a tetramethoxy-trans-stilbene, a related methoxy-containing compound, provided detailed analysis of molecular reorientations. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. These models can then be used to predict the activity of new, unsynthesized compounds.

A QSAR study requires a dataset of structurally related compounds with measured biological activities. As there are no specific QSAR studies reported for a series of compounds that includes this compound, this type of analysis is not currently feasible. However, QSAR studies on other classes of benzamides, such as benzylidene hydrazine (B178648) benzamides, have been successfully used to develop predictive models for their anticancer activity. rsc.org If a relevant biological activity for this compound and its analogs were to be discovered, QSAR would be a valuable tool for lead optimization.

Development of QSAR Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational chemistry, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. For derivatives of this compound, QSAR models are instrumental in predicting the therapeutic potential of untested analogs, thereby guiding synthetic efforts toward more potent and selective molecules.

Research on substituted benzamides and N-aryl derivatives has successfully employed QSAR to elucidate the structural requirements for various biological activities, including antimicrobial and cholinesterase inhibitory effects. nih.govnih.gov These studies typically involve the generation of a statistically significant model that can quantitatively predict the activity of a compound based on its molecular structure.

A typical QSAR study on a series of benzamide derivatives would involve the following steps:

Data Set Selection: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled. This set is usually divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each molecule in the dataset.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors to the biological activity.

Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed using techniques such as leave-one-out cross-validation (q²) and validation with an external test set (r²_pred). nih.govresearchgate.net

For instance, a QSAR study on N-aryl derivatives as cholinesterase inhibitors revealed the importance of descriptors like the logarithm of the octanol/water partition coefficient (AlogP98), the Wiener topological index, and shape indices (Kappa-1-AM) in determining the inhibitory activity. nih.govmdpi.com A hypothetical QSAR model for a series of benzamide derivatives might yield an equation similar to the one below, demonstrating a strong correlation between the descriptors and the predicted activity.

Hypothetical QSAR Model for Benzamide Derivatives

Statistical Parameter Value
r² (Coefficient of Determination) 0.862
q² (Cross-validated r²) 0.803
r²_pred (External Validation) 0.857
LOF (Lack-of-Fit) 0.021

Data is hypothetical and based on values reported for similar N-aryl derivatives. mdpi.com

Such models indicate that properties like hydrophobicity, molecular size, and shape are critical for the biological activity of this class of compounds.

Molecular Descriptors and Applicability Domain Analysis

The foundation of any QSAR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For a compound like this compound, these descriptors can be categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in a molecule. Examples include Molecular Connectivity Indices and Kier's Shape Indices, which have been shown to be useful in modeling the antimicrobial activity of substituted benzamides. nih.gov

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges, which are crucial for molecular interactions. nih.gov

Hydrophobic Descriptors: The most common is AlogP or MlogP, representing the compound's lipophilicity, which influences its ability to cross cell membranes. nih.govnih.gov

Steric or Geometrical Descriptors: These relate to the three-dimensional shape and size of the molecule.

Commonly Used Molecular Descriptors in Benzamide QSAR Studies

Descriptor Type Example Descriptors Relevance
Topological Wiener Index, CHI-V-3_C Describes molecular branching and size. nih.govmdpi.com
Electronic Dipole-Mag Quantifies the polarity of the molecule. nih.gov
Hydrophobic AlogP98, MlogP Relates to membrane permeability and hydrophobic interactions. nih.govnih.gov

An essential aspect of QSAR modeling is defining the Applicability Domain (AD) . The AD is the chemical space of compounds for which the model is expected to make reliable predictions. A common method to visualize the AD is a Williams plot, which graphs the standardized residuals versus the leverage of each compound. nih.gov Compounds that fall within a defined boundary of leverage and residual values are considered to be within the domain of applicability, ensuring that predictions for new compounds are trustworthy.

Virtual Screening Methodologies for Novel this compound Analogs

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. benthamscience.com For the discovery of novel analogs of this compound, both structure-based and ligand-based VS approaches can be employed.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, SBVS, primarily through molecular docking, can be used. In this process, candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. This method allows for the identification of compounds with complementary shapes and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target. Recent advancements have enabled the screening of giga-sized libraries, significantly expanding the chemical space that can be explored. sigmaaldrich.com

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS methods can be used. These approaches rely on the knowledge of other molecules that bind to the target. One common LBVS method is pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. This pharmacophore model is then used as a 3D query to screen compound databases for molecules that match these features.

A typical virtual screening workflow for identifying novel benzamide analogs might proceed as follows:

Library Preparation: A large database of commercially available or virtually generated compounds is prepared, often involving the generation of multiple conformations for each molecule.

Screening: The library is screened using either a docking program against a target's binding site or a pharmacophore model.

Hit Selection and Filtering: The top-ranked compounds are selected based on their docking scores or pharmacophore fit. These hits are often filtered using criteria like Lipinski's rule of five or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions to prioritize compounds with drug-like characteristics. nih.gov

Experimental Validation: The most promising candidates are then acquired or synthesized for experimental testing to confirm their biological activity.

Through these computational methodologies, researchers can efficiently explore vast chemical spaces to identify novel and potent analogs of this compound, accelerating the drug discovery process.

Reaction Mechanisms and Chemical Transformations of 2 Methoxy N 4 Methylphenyl Benzamide

Amide Bond Hydrolysis Kinetics and Mechanisms

The amide bond in 2-methoxy-N-(4-methylphenyl)benzamide is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the C-N bond to form 2-methoxybenzoic acid and 4-methylaniline. The kinetics and mechanisms of this process are analogous to those of other N-substituted benzamides. rsc.orgacs.org

Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as hydroxide (B78521) ions, the amide bond can be cleaved through a nucleophilic acyl substitution mechanism. The process begins with the attack of the hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com The departure of the 4-methylanilide anion, a relatively poor leaving group, is typically the rate-determining step and can be facilitated by high temperatures. chemistrysteps.comarkat-usa.org This is followed by an irreversible acid-base reaction where the newly formed 4-methylanilide anion deprotonates the carboxylic acid, driving the reaction to completion. chemistrysteps.com The hydrolysis of secondary amides under basic conditions can be challenging, often requiring vigorous conditions. arkat-usa.orgresearchgate.net However, methodologies using non-aqueous conditions, such as NaOH in methanol (B129727)/dioxane, have been developed for milder hydrolysis. researchgate.net

The table below summarizes the general characteristics of amide bond hydrolysis.

ConditionMechanismKey Steps
AcidicA-21. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water (rate-determining). 3. Formation of a tetrahedral intermediate. 4. Elimination of the amine.
BasicNucleophilic Acyl Substitution1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of the amide anion (rate-determining). 4. Acid-base reaction.

Functional Group Transformations and Derivatization Studies

The various functional groups of this compound allow for a range of chemical modifications.

Demethylation: The methoxy (B1213986) group can be cleaved to yield the corresponding phenol, 2-hydroxy-N-(4-methylphenyl)benzamide. A common and effective reagent for this transformation is boron tribromide (BBr3). orgsyn.orgcommonorganicchemistry.com The reaction proceeds through the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen. This is followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the O-CH3 bond. nih.gov It is generally advisable to use one equivalent of BBr3 per ether group. mdma.ch The presence of other basic groups in the molecule may necessitate the use of additional equivalents of the reagent. mdma.ch Research suggests that BBr3 can be used for demethylation in compounds also containing a primary arylamine without issue. researchgate.net

Oxidation: The oxidation of the methoxy group is less common but can be achieved under specific conditions, often involving enzymatic systems. For instance, cytochrome P450 enzymes can catalyze the O-demethylation of methoxy-substituted aromatic compounds, which involves the oxidation of the methyl group. nih.gov This process is initiated by the breaking of a C-H bond. nih.gov Chemical oxidation of the methoxy group itself is challenging without affecting other parts of the molecule.

The methyl group on the N-phenyl ring is a site for benzylic functionalization.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. libretexts.orgleah4sci.com This reaction, known as side-chain oxidation, requires the presence of at least one benzylic hydrogen atom. libretexts.orglibretexts.org The product of this reaction would be N-(4-carboxyphenyl)-2-methoxybenzamide. The mechanism is complex but is thought to involve the initial breaking of a benzylic C-H bond. libretexts.org

Halogenation: The methyl group can undergo free-radical halogenation at the benzylic position. This is typically achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) for bromination, or chlorine gas with heat or light for chlorination. orgoreview.comyoutube.com The reaction proceeds via a free-radical chain mechanism involving the formation of a resonance-stabilized benzylic radical. orgoreview.comyoutube.com This leads to the formation of 2-methoxy-N-(4-(halomethyl)phenyl)benzamide. The use of specific catalysts can favor side-chain halogenation over nuclear halogenation. google.comgoogle.com

The table below outlines potential transformations at the methyl group.

ReactionReagent(s)Product
OxidationKMnO4 or CrO3/H2SO4N-(4-carboxyphenyl)-2-methoxybenzamide
BrominationNBS, light/peroxide2-methoxy-N-(4-(bromomethyl)phenyl)benzamide
ChlorinationCl2, heat/light2-methoxy-N-(4-(chloromethyl)phenyl)benzamide

Both aromatic rings of this compound are activated towards electrophilic aromatic substitution, but the directing effects of the substituents determine the position of substitution.

The 2-methoxybenzoyl ring: The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director. The amide group is deactivating. Therefore, electrophilic substitution is expected to occur predominantly on the ring containing the methoxy group, at positions para (position 5) and ortho (position 3) to the methoxy group.

The 4-methylphenyl ring: The methyl group (-CH3) is a weak activating group and an ortho-, para-director. The amide nitrogen has a lone pair that can be donated to the ring, making the N-aryl group activating and an ortho-, para-director. Given that the para position is blocked by the methyl group, electrophilic substitution would be directed to the positions ortho to the amide nitrogen (positions 3 and 5 on the tolyl ring).

Nitration of N-phenylacetamide, a related structure, with a mixture of nitric and sulfuric acid results in the formation of ortho and para isomers, demonstrating the directing effect of the acetamido group. jcbsc.org

Nucleophilic aromatic substitution (NAS) is generally difficult on electron-rich aromatic rings unless they are activated by strong electron-withdrawing groups, which are absent in this compound. Therefore, direct NAS on this compound is not expected to be a favorable reaction pathway under standard conditions. For NAS to occur, the aromatic ring must be electron-poor, and there must be a good leaving group present. rsc.orgarkat-usa.org

Photochemical and Electrochemical Behavior of this compound

Photochemical Behavior: The photochemical behavior of this compound has not been specifically reported. However, studies on related N-arylbenzamides and N-arylbenzamidoximes suggest that photolysis could lead to the homolytic cleavage of the N-O or C-N bonds, initiating free-radical pathways. researchgate.net For example, the photolysis of N-arylbenzamidoximes in acetonitrile (B52724) has been shown to produce benzanilides among other products through a free radical mechanism. researchgate.net The presence of chromophoric groups (the aromatic rings and the carbonyl group) suggests that the molecule will absorb UV radiation, potentially leading to photochemical reactions such as rearrangements or cyclizations. The photolysis of certain amines in the presence of nitrite (B80452) or nitrate (B79036) salts can lead to the formation of N-nitrosamines and N-nitramines. nih.gov

Electrochemical Behavior: Specific cyclic voltammetry data for this compound is not available. However, the electrochemical behavior can be inferred from related structures. The molecule contains electroactive moieties that can undergo oxidation or reduction.

Oxidation: The methoxy and methyl-substituted phenyl rings are susceptible to oxidation. The oxidation of methoxy-substituted aromatic compounds has been studied, and the oxidation potentials are influenced by the substituents on the ring. researchgate.net The nitrogen of the amide can also be a site of oxidation. Electrochemical oxidation of some 2-alkylbenzamides can lead to cyclization reactions. researchgate.net

Reduction: The carbonyl group of the amide can be reduced at negative potentials. Studies on nitro-substituted benzamides have shown that the nitro group is readily reduced, and the electrochemical behavior involves multiple reduction/oxidation steps corresponding to the formation of various intermediates. researchgate.net While this compound lacks a nitro group, the electrochemical reduction of the amide bond itself is a possibility under certain conditions.

The electrochemical properties of a molecule are crucial for understanding its redox behavior and for developing electrochemical synthetic methods. For instance, cyclic voltammetry can be used to determine the HOMO and LUMO energy levels of a compound. mdpi.com

This compound as a Building Block in Complex Organic Synthesis

The molecular architecture of this compound, featuring a strategically positioned methoxy group and a secondary amide linkage, makes it a valuable precursor for the construction of more complex, polycyclic heterocyclic systems. Its utility as a building block is primarily demonstrated in sophisticated cyclization reactions, where the inherent chemical functionalities guide the formation of new rings. These transformations are central to the synthesis of scaffolds found in medicinally relevant and natural product chemistry.

Research has focused on leveraging the methoxy and amide groups to direct carbon-hydrogen (C-H) bond activation and subsequent annulation reactions. These groups can act as directing groups in processes like directed ortho-metalation (DoM), facilitating the selective functionalization of the aromatic rings. wikipedia.orgbaranlab.org In DoM, a strong base, typically an organolithium reagent, deprotonates the aromatic ring at the position ortho to the directing group, creating a reactive intermediate that can be trapped by various electrophiles. wikipedia.orgbaranlab.orguwindsor.ca This predictable regioselectivity is crucial for building complex molecular frameworks in a controlled manner.

A significant application of this compound as a synthetic building block is in palladium-catalyzed cyclization reactions to form phenanthridinone derivatives. researchgate.net Phenanthridinones are a class of tricyclic compounds that form the core of several biologically active molecules. In these syntheses, the benzamide (B126) is reacted with an aryne precursor in the presence of a palladium catalyst. The reaction proceeds through a cascade of C-H activation and C-C/C-N bond-forming events to construct the fused ring system.

The general transformation involves the reaction of a benzamide with a benzyne, catalyzed by a palladium salt, to yield a tricyclic phenanthridinone. researchgate.net This process highlights the ability of the compound to serve as a key component in one-pot reactions that rapidly build molecular complexity.

Table 1: Palladium-Catalyzed Cyclization for Phenanthridinone Synthesis

Reactant 1Reactant 2 (Aryne Precursor)Catalyst/ReagentsProductYieldReference
This compound2-(Trimethylsilyl)phenyl trifluoromethanesulfonatePd(OAc)₂, K₂S₂O₈, Pivalic Acid2-Methoxy-5-(4-methylphenyl)-5,6-dihydrophenanthridin-6-oneGood researchgate.net

This synthetic strategy underscores the role of this compound as a versatile platform. The methoxy group on one ring and the N-(p-tolyl) group on the other provide handles for directed reactions, enabling the regioselective construction of intricate polycyclic structures that are otherwise challenging to synthesize. researchgate.netharvard.edu The ability to participate in such advanced, metal-catalyzed transformations confirms its status as a significant building block in the arsenal (B13267) of modern organic synthesis.

Based on a comprehensive search of available scientific literature, detailed experimental studies focusing specifically on the supramolecular chemistry and solid-state engineering of this compound are not readily found in the public domain. Consequently, constructing an in-depth article with specific research findings, data tables, and detailed analysis for the requested outline is not possible at this time.

Information on related benzamide compounds exists, highlighting the general principles of hydrogen bonding, polymorphism, and π-stacking within this class of molecules. However, per the instructions to focus solely on this compound, the specific experimental data required to populate the following sections for this exact compound could not be retrieved:

Supramolecular Chemistry and Solid State Engineering of 2 Methoxy N 4 Methylphenyl Benzamide

Self-Assembly and Crystal Engineering Principles:A discussion of the application of crystal engineering principles requires experimental data on the actual self-assembly and crystal packing of the compound, which is not available.

Therefore, an article that meets the required depth and adheres to the strict content constraints cannot be generated. Further experimental research and publication of the crystallographic and supramolecular properties of 2-methoxy-N-(4-methylphenyl)benzamide would be necessary to provide the detailed information requested.

Advanced Analytical Techniques for 2 Methoxy N 4 Methylphenyl Benzamide in Research

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 2-methoxy-N-(4-methylphenyl)benzamide. Its versatility allows for the development of specific methods to assess the purity of the compound and to monitor the progress of its synthesis in real-time.

Method development for purity assessment typically involves a reverse-phase approach. While specific methods for this compound are not extensively detailed in publicly available literature, general principles for similar benzamide (B126) derivatives can be applied. A common setup would utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous component, often with a modifier such as formic or phosphoric acid to improve peak shape and resolution. sielc.comsielc.com For instance, a gradient elution, where the proportion of the organic solvent is increased over time, can be effective in separating the main compound from any impurities.

For reaction monitoring, HPLC allows chemists to track the consumption of reactants and the formation of this compound. Small aliquots of the reaction mixture can be periodically withdrawn, quenched, and injected into the HPLC system. The resulting chromatograms provide a quantitative snapshot of the reaction's progress, enabling optimization of reaction conditions such as temperature, time, and catalyst loading.

A hypothetical HPLC method for the analysis of this compound could be structured as follows:

ParameterCondition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table outlines a starting point for method development. Optimization of these parameters would be necessary to achieve the best separation and sensitivity for this compound and any relevant impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives or Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly useful for identifying any volatile derivatives that may be formed during synthesis or for characterizing degradation products that could arise under various stress conditions. nih.gov

The compound itself may be amenable to direct GC-MS analysis, or it may require derivatization to increase its volatility and thermal stability. The mass spectrometer provides detailed structural information by fragmenting the molecule and creating a unique mass spectrum, which acts as a chemical fingerprint. This fragmentation pattern can be used to confirm the identity of this compound and to elucidate the structures of unknown byproducts. nih.gov

For example, analysis of related phenethylamines has shown that GC-MS can effectively separate and identify isomers and derivatives, especially when coupled with derivatization techniques. nih.gov This underscores the potential of GC-MS in a comprehensive analytical workflow for this compound.

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) offers an alternative and often complementary separation technique to HPLC. CE provides very high-resolution separations based on the differential migration of analytes in an electric field. This technique is particularly advantageous for the analysis of charged or highly polar compounds and can be used to separate closely related impurities that may be difficult to resolve by HPLC.

While specific applications of CE for this compound are not widely reported, the principles of the technique suggest its utility. Method development in CE would involve optimizing the background electrolyte (BGE), pH, applied voltage, and capillary temperature to achieve the desired separation. The use of additives to the BGE, such as cyclodextrins, can also be explored to enhance the separation of enantiomers if chiral purity is a concern.

Quantitative Spectroscopic Methods (e.g., UV-Vis, Fluorimetry) for Concentration Determination

Quantitative spectroscopic methods, such as UV-Visible (UV-Vis) spectroscopy and fluorimetry, are valuable for determining the concentration of this compound in solution. These techniques are based on the principle that the amount of light absorbed or emitted by a compound is directly proportional to its concentration.

UV-Vis spectroscopy is a straightforward and widely accessible method. A solution of this compound would be prepared in a suitable solvent, and its absorbance would be measured at its wavelength of maximum absorption (λmax). By constructing a calibration curve from standards of known concentration, the concentration of an unknown sample can be accurately determined.

Fluorimetry, while less universally applicable, can offer higher sensitivity and selectivity if the compound is fluorescent. The method involves exciting the molecule at a specific wavelength and measuring the intensity of the emitted light at a longer wavelength. Similar to UV-Vis, a calibration curve would be used for quantification.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with a molecular formula of C15H15NO2, elemental analysis would be performed to verify the mass percentages of carbon, hydrogen, and nitrogen. nih.gov

The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct stoichiometry of the synthesized compound.

ElementTheoretical %
Carbon74.67%
Hydrogen6.27%
Nitrogen5.81%
Oxygen13.26%

This data is crucial for the definitive characterization of a newly synthesized batch of this compound and is a standard requirement for publication in peer-reviewed scientific journals.

Mechanistic Biophysical and Biochemical Investigations of 2 Methoxy N 4 Methylphenyl Benzamide Interactions

Enzyme Inhibition Mechanisms and Kinetics Studies

No specific studies detailing the enzyme inhibition mechanisms or kinetics of 2-methoxy-N-(4-methylphenyl)benzamide were found.

In Vitro Enzymatic Assays

There is no available data from in vitro enzymatic assays specifically investigating the inhibitory activity of this compound against any particular enzyme.

Reversibility and Inhibition Type Determination (Competitive, Non-competitive)

Without enzymatic assay data, no studies on the reversibility or the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound could be located.

Receptor Binding Profiling and Ligand-Target Interactions

Specific receptor binding profiling for this compound is not available in the reviewed literature. Consequently, there is no information on its affinity or selectivity for specific biological receptors.

Molecular Docking and Molecular Dynamics Simulations of this compound with Biological Macromolecules

No published research was identified that has conducted molecular docking or molecular dynamics simulations specifically with this compound to analyze its interaction with biological macromolecules.

Binding Site Analysis and Interaction Mapping (e.g., hydrogen bonds, hydrophobic interactions)

Due to the absence of molecular modeling studies, there is no information available on the putative binding sites or the specific molecular interactions, such as hydrogen bonds or hydrophobic interactions, that this compound might form with any biological target.

Ligand-Induced Conformational Changes

There is no data from molecular dynamics simulations or other biophysical methods to describe any conformational changes that might be induced in biological macromolecules upon the binding of this compound.

Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives in Target Interaction Studies

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying key molecular features that determine biological activity. For benzamide (B126) derivatives, SAR exploration typically involves modifying the benzoyl and aniline (B41778) (or N-aryl) rings to enhance potency and selectivity. researchgate.netnih.gov

The activity of benzamide-based compounds is highly dependent on the substitution patterns of both aromatic rings. researchgate.net In the case of this compound, the key regions for modification are the 2-methoxy group on the benzoyl ring and the 4-methyl group on the N-phenyl ring.

The Benzoyl Ring: The position and nature of substituents on the benzoyl ring are critical. In a series of N-benzylbenzamide tubulin inhibitors, for instance, methoxy (B1213986) substitutions on the benzoyl ring were found to be crucial for activity, with the precise positioning influencing potency against cancer cell lines. nih.gov For a different series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives acting as GPR35 agonists, a 4-methoxybenzamide (B147235) derivative displayed high potency, indicating the favorable contribution of a methoxy group in that position for that specific target. nih.gov The 2-methoxy substitution in this compound is expected to influence the conformation of the amide bond and participate in hydrogen bonding or steric interactions within a target's binding pocket.

The N-Aryl (p-tolyl) Ring: The N-aryl moiety plays a significant role in defining target specificity and potency. Modifications to this part of the scaffold can drastically alter biological outcomes. For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern of the anilino part was a strong determinant of both activity and cytotoxicity. researchgate.netmdpi.com The 4-methyl (p-tolyl) group in this compound likely engages with a hydrophobic pocket in its target protein. SAR studies on related scaffolds often show that the size and electronics of this substituent are key tuning points for activity. mdpi.com

The table below summarizes hypothetical SAR insights for derivatives of this compound based on findings from related benzamide series.

Compound ModificationStructural Change from Parent CompoundPredicted Effect on ActivityRationale Based on Analogous Series
Position of Methoxy GroupShift from 2-position to 3- or 4-positionPotentially significant change in potency and/or selectivity.Positional isomerism of key groups like methoxy is known to drastically alter binding affinity and functional activity in related benzamide series. nih.govnih.gov
Replacement of Methoxy GroupReplacement of -OCH3 with -OH, -F, or -ClLikely alters hydrogen bonding capability and electronic properties, impacting potency.Substitution of a methoxy group with other functionalities like halogens is a common strategy to probe electronic and steric requirements of the binding site. mdpi.comnih.gov
Modification of the p-tolyl GroupReplacement of 4-methyl with H, Cl, F, or CF3Modulates hydrophobicity and electronic nature, affecting interaction with hydrophobic pockets.Substitutions on the N-aryl ring are critical for tuning activity; electron-withdrawing or -donating groups can significantly impact potency. nih.govmdpi.com
Amide Bond BioisostereReplacement of the -C(O)NH- linkerGenerally leads to loss of activity as the amide bond is often a key pharmacophore.The amide linker is a crucial structural motif for many benzamide inhibitors, participating in key hydrogen bonds with the target. acs.org

Biophysical Characterization of this compound-Protein Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To understand the molecular basis of a compound's activity, biophysical techniques are employed to quantify its binding affinity and thermodynamics. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful, label-free methods for characterizing these interactions. nih.govfrontiersin.org

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov A typical ITC experiment involves titrating the small molecule (ligand) into a solution containing the target protein. The resulting data can be analyzed to determine the binding affinity (dissociation constant, KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). nih.gov This provides a complete thermodynamic profile of the interaction. For example, an exothermic reaction (negative ΔH) suggests the formation of favorable interactions like hydrogen bonds, while a positive entropy change (ΔS) can indicate the release of bound water molecules from the binding interface. nih.gov

Surface Plasmon Resonance (SPR) is an optical technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface where a target protein is immobilized. nih.govyoutube.com Injecting the small molecule analyte over the surface allows for the measurement of association (kon) and dissociation (koff) rate constants. youtube.com These kinetic parameters provide insights into the binding mechanism and the residence time of the compound on its target, which can be crucial for its biological effect. The equilibrium dissociation constant (KD) can be calculated from the ratio of these rates (koff/kon). reichertspr.com

While specific ITC or SPR data for this compound is not publicly available, the table below presents representative thermodynamic data obtained via ITC for the binding of an inhibitor to a protein, illustrating the type of information gained from such an analysis. nih.gov

ParameterValueInterpretation
Stoichiometry (n)1.05Indicates a 1:1 binding ratio of the inhibitor to the protein.
Dissociation Constant (KD)1.25 µMRepresents the concentration of inhibitor required to saturate 50% of the protein binding sites; a measure of binding affinity.
Enthalpy Change (ΔH)-4.7 kcal/molThe binding is enthalpically driven (exothermic), suggesting the formation of favorable hydrogen bonds and/or van der Waals interactions.
Entropy Change (-TΔS)-3.6 kcal/molThe binding is entropically unfavorable, possibly due to a loss of conformational freedom of the inhibitor and protein upon binding.
Free Energy Change (ΔG)-8.3 kcal/molThe overall negative free energy change indicates a spontaneous binding interaction.

This table displays representative data for an inhibitor binding to a protein (rCPT-2) as described in related literature to illustrate the principles of ITC analysis. nih.gov

Use of this compound as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule with high potency and selectivity for a specific target, used as a tool to interrogate biological pathways and validate targets in cells or organisms. While this compound itself is not widely documented as a chemical probe, structurally related methoxy-benzamides have been developed for such purposes.

A notable example is the development of a radiolabeled benzamide, 4-[¹¹C]-Methoxy N-(2-diethylaminoethyl) benzamide ([¹¹C]-MBZA), as a Positron Emission Tomography (PET) imaging probe to selectively target melanoma. nih.govresearchgate.net In this case, the methoxy benzamide core serves as a scaffold that provides selective binding to melanoma cells. The probe was synthesized with a carbon-11 (B1219553) radioisotope, allowing for non-invasive imaging of its distribution and target engagement in preclinical models. nih.gov Studies showed high and rapid uptake of the probe in melanoma tumors, demonstrating its potential to delineate tumors and potentially assess the expression of its molecular target in vivo. nih.govresearchgate.net

The development of [¹¹C]-MBZA highlights how the benzamide scaffold can be adapted for use as a probe. nih.gov The success of this related compound suggests that this compound could similarly be modified—for example, by incorporating a fluorescent tag, a biotin (B1667282) handle, or a photoreactive group—to create a chemical probe for identifying its specific cellular targets and elucidating its mechanism of action in biological pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methoxy-N-(4-methylphenyl)benzamide, and what reaction conditions are critical?

  • Methodological Answer : The compound is typically synthesized via an amide coupling reaction. A common approach involves reacting 2-methoxybenzoic acid derivatives (e.g., acyl chlorides) with 4-methylaniline in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. For example, 4-methoxybenzoyl chloride and 4-methylaniline reacted at room temperature for 12 hours, followed by purification via silica gel column chromatography (ethyl acetate/hexane) to achieve 77% yield . Key conditions include strict moisture control, stoichiometric reagent ratios, and post-reaction acidification to isolate the product.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • NMR and IR : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and aromatic proton environments .
  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and dihedral angles between aromatic rings (e.g., dihedral angles of ~28° between amide and benzene rings) . Software like SHELXL and WinGX refines crystallographic data.
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 270.76) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Safety Data Sheets (SDS) specify using personal protective equipment (gloves, goggles) and working in a fume hood due to potential respiratory irritation. The compound should be stored in airtight containers at 2–8°C, away from oxidizing agents. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Methodological Answer : Discrepancies in data (e.g., conflicting bond angles or unexpected NMR shifts) require cross-validation:

  • Multi-technique analysis : Combine SC-XRD with DFT calculations to compare experimental and theoretical geometries .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy.
  • Dynamic NMR studies : Detect conformational flexibility in solution that may explain crystallographic deviations .
  • Software validation : Use SHELXL for crystallographic refinement and Olex2 for model visualization to rule out systematic errors.

Q. What computational methods are effective for modeling the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Screen for potential biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging the compound’s amide and methoxy groups as pharmacophores .
  • Electrostatic potential maps : Generated via Gaussian09 to identify nucleophilic/electrophilic sites for reaction planning .

Q. How can reaction yields be optimized during large-scale synthesis?

  • Methodological Answer :

  • Catalyst screening : Test coupling agents (e.g., DCC/HOBt) to enhance amide bond formation efficiency .
  • Solvent optimization : Replace dichloromethane with greener solvents (e.g., ethyl acetate) while maintaining reaction rates.
  • Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and scalability .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Q. What strategies are used to study the compound’s potential in medicinal chemistry?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., halogenated or nitro derivatives) and compare bioactivity .
  • Enzyme inhibition assays : Test against targets like kinases or proteases, using fluorescence-based assays (e.g., fluorescence quenching with Pb²+ as in ).
  • ADMET profiling : Predict pharmacokinetics using computational tools like SwissADME to assess drug-likeness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.